Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is a bicyclic compound with a unique structure that makes it valuable in various fields of scientific research. The compound is characterized by its azabicyclohexane core, which is a common motif in pharmaceutical chemistry due to its potential biological activity .
Preparation Methods
The synthesis of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate typically involves a multi-step process. One common method includes the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is stereoselective and can produce either the exo- or endo-isomer depending on the reaction conditions. The process does not require distillation or chromatographic purification, making it practical for large-scale synthesis .
Chemical Reactions Analysis
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate can be compared to other similar compounds, such as:
Exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate: This isomer has a different spatial arrangement, leading to distinct chemical and biological properties.
N-Boc-2,5-dihydropyrrole: A precursor in the synthesis of the target compound, it has a simpler structure but is less biologically active.
The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-O-tert-butyl 6-O-ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCEXYKMJZFEE-ULKQDVFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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